molecular formula C14H9ClF3N3O4S B2972277 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene CAS No. 1025681-67-7

1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene

Cat. No.: B2972277
CAS No.: 1025681-67-7
M. Wt: 407.75
InChI Key: LYOSLXHTFOTGSH-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group might be introduced using a trifluoromethylation reagent . The nitro group could be added using a nitration reaction, and the sulfonyl group might be introduced using a sulfonylation reagent . The exact methods would depend on the specific structure of the compound and the desired synthetic route.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridyl group suggests that the compound might have a planar region. The electronegative nitro, sulfonyl, and trifluoromethyl groups could create regions of partial negative charge, leading to a polar molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is a good leaving group and could be replaced in a nucleophilic substitution reaction. The sulfonyl group could participate in condensation reactions, and the trifluoromethyl group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would involve its reactivity with other compounds .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and developing safer and more efficient methods for its synthesis .

Properties

IUPAC Name

N-[(Z)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O4S/c15-10-2-4-11(5-3-10)26(24,25)13(21(22)23)8-20-12-6-1-9(7-19-12)14(16,17)18/h1-8H,(H,19,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOSLXHTFOTGSH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=NC=C(C=C2)C(F)(F)F)/[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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